6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Description
The compound 6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 2-fluoro-4-methoxyphenyl substituent at the 6-position and a thiomorpholine-containing side chain at the 2-position of the pyridazinone core. It is referenced under multiple synonyms, including ALBB-015978, BBL032605, and ZINC40162885, indicating its presence in commercial and academic screening libraries .
Properties
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-24-12-2-3-13(14(18)10-12)15-4-5-16(22)21(19-15)11-17(23)20-6-8-25-9-7-20/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRDEOPVUNUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCSCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: The fluoro-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a fluorine and methoxy group are added to a phenyl ring.
Attachment of the Thiomorpholinyl-Ethyl Side Chain: The thiomorpholinyl-ethyl side chain can be attached through nucleophilic substitution reactions, where a thiomorpholine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one has been studied for various applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Substituent Impact on Properties
In contrast, naphthalen-1-yl () increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility .
Heterocyclic Side Chains: Thiomorpholine (target compound) vs. Piperazine () offers additional hydrogen-bonding sites due to its two nitrogen atoms, which may enhance receptor affinity in polar environments .
Biological Activity: Yhhu3813 () demonstrates kinase inhibition, likely due to its quinoline-oxyethyl and methylpiperazinepropoxy groups, which are known to interact with ATP-binding pockets . The target compound’s thiomorpholine and fluorophenyl groups may similarly target kinases but with distinct selectivity profiles.
Research Findings and Implications
- Structural Insights: The pyridazinone core is a versatile scaffold. Substitutions at the 2- and 6-positions critically modulate target engagement. For example, thiomorpholine’s sulfur may confer resistance to oxidative metabolism compared to morpholine .
- Gaps in Data : Direct biological data for the target compound are absent in the provided evidence. Future studies should prioritize assays comparing its activity to Yhhu3813 and other kinase inhibitors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
